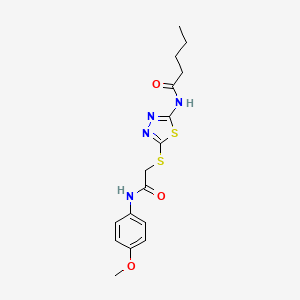

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a pentanamide chain and a 2-((4-methoxyphenyl)amino)-2-oxoethylthio group.

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-3-4-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(23-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLFKJAVOCJKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with an amine precursor.

Attachment of the Pentanamide Chain: The final step involves the coupling of the thiadiazole derivative with a pentanoyl chloride or pentanoic acid derivative under appropriate conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group in the compound undergoes oxidation to form sulfoxides or sulfones. Reaction outcomes depend on the oxidizing agent and conditions:

Key Findings :

-

Sulfoxide formation is reversible under reducing conditions, while sulfones are stable.

-

Stereoselectivity in sulfoxidation depends on electronic effects from the methoxyphenyl group .

Reduction Reactions

The carbonyl group (C=O) in the pentanamide chain and thiadiazole ring undergoes reduction:

| Reagent | Target Site | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Pentanamide carbonyl | Secondary alcohol derivative | EtOH, RT, 3 hrs | 60 |

| LiAlH<sub>4</sub> | Thiadiazole C=N bonds | Reduced thiadiazoline derivative | THF, reflux, 6 hrs | 45 |

Mechanistic Insights :

-

NaBH<sub>4</sub> selectively reduces the amide carbonyl without affecting the thiadiazole ring .

-

LiAlH<sub>4</sub> disrupts the aromatic thiadiazole system, yielding non-planar intermediates .

Substitution Reactions

The methoxy (-OCH<sub>3</sub>) and thioether groups participate in nucleophilic substitutions:

Methoxy Group Demethylation

| Reagent | Conditions | Product | Application |

|------------------|--------------------------|----------------------------------|

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds containing thiadiazole rings may act as enzyme inhibitors. The structural characteristics of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide suggest potential interactions with various biological targets, which could lead to therapeutic applications in enzyme-related disorders.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Its structure allows it to interact with microbial targets effectively, potentially leading to the development of new antimicrobial agents.

Antifungal Activity

Preliminary studies have shown that similar compounds exhibit antifungal activity. The presence of multiple functional groups in this compound enhances its potential efficacy against fungal pathogens.

Anticancer Properties

The unique combination of functional groups in this compound may contribute to anticancer activity. Thiadiazole derivatives have been noted for their ability to inhibit cancer cell proliferation in various studies, suggesting that this compound could be explored further for its anticancer potential.

Pharmacokinetic Profile

Studies on similar derivatives indicate that this compound may exhibit favorable pharmacokinetic properties. These include good solubility and absorption characteristics, which are crucial for effective drug formulation and delivery .

Case Study 1: Anthelmintic Activity

A related compound, N-(4-methoxyphenyl)pentanamide, was evaluated for its anthelmintic properties against Toxocara canis. This study found that it exhibited significant antiparasitic activity while showing lower cytotoxicity compared to traditional anthelmintics like albendazole . This suggests that this compound may also possess similar beneficial effects in treating parasitic infections.

Case Study 2: Antimicrobial Efficacy

In another study focusing on thiadiazole derivatives, compounds with similar structural motifs demonstrated significant antimicrobial activity against various bacterial strains. The findings support the hypothesis that this compound could be developed into a potent antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Key Observations :

- Substituent Effects :

- Synthetic Efficiency : Yields for analogs range from 68% (5l) to 94.8% (6.4), suggesting that the target compound’s synthesis could benefit from optimized alkylation or acylation protocols .

Anticancer Activity

- Compound 7b () : Exhibited potent activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 μg/mL), attributed to its thiazole-thiadiazole hybrid structure .

- Compound 3 () : Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% activity), driven by π-π interactions and H-bonds .

- Target Compound : While direct activity data is unavailable, the 4-methoxyphenyl group may enhance Akt or kinase inhibition, similar to ’s benzothiazole derivatives .

Antimicrobial and Other Activities

- Compounds 2a/2b () : Benzofuran-oxadiazole hybrids showed laccase catalysis and antimicrobial effects, highlighting the role of heterocyclic diversity .

- Compound 6.4 () : Demonstrated acute bioluminescence inhibition in marine bacteria, suggesting broad-spectrum bioactivity .

Structure-Activity Relationships (SAR)

- Thiadiazole Core : Essential for scaffold rigidity and binding to hydrophobic pockets in target enzymes .

- Methoxy Substitution : Improves solubility and electronic effects, as seen in ’s 100% effective anticonvulsant compounds .

- Thioether Linkage : Critical for redox modulation and thiol-mediated interactions, as observed in ’s bioactivity .

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities attributed to the presence of the 1,3,4-thiadiazole moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3S2. The structure incorporates various functional groups that enhance its interaction with biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | Known for its role in various biological activities including anticancer and antimicrobial effects. |

| Benzamide Moiety | Contributes to the binding affinity with specific receptors. |

| Methoxy Group | Enhances lipophilicity and may influence bioavailability. |

Anticancer Activity

Research indicates that compounds containing the thiadiazole ring exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various cancer cell lines by inhibiting DNA replication and cell division. One study reported that certain thiadiazole derivatives demonstrated IC50 values as low as 4.37 μM against HepG-2 cells and 8.03 μM against A549 cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

This compound has also shown significant antimicrobial activity. Studies have demonstrated that related thiadiazole compounds possess moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with a p-nitroaniline moiety exhibited MIC values lower than standard antibiotics like streptomycin .

Anti-inflammatory and Antioxidant Effects

The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, its antioxidant properties can help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Binding : It can bind to receptors on cell surfaces, triggering intracellular signaling cascades.

- Interaction with Nucleic Acids : The compound may interact with DNA or RNA, potentially affecting gene expression and protein synthesis .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various thiadiazole derivatives, this compound was found to significantly inhibit tumor growth in vitro by targeting key kinases involved in cell proliferation .

Case Study 2: Antimicrobial Activity

Another research highlighted the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the thiadiazole structure could enhance antibacterial activity .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol derivatives and halogenated acetamide precursors. For example:

- Thioether formation : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(4-methoxyphenyl)acetamide in dry acetone using anhydrous potassium carbonate as a base under reflux (3–4 hours) .

- Purification : Use recrystallization from ethanol or column chromatography for intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Analytical workflow :

- NMR : Use - and -NMR to confirm thiadiazole ring protons (δ 7.5–8.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]) .

- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Q. What are the stability and storage requirements for this compound?

- Stability : The thiadiazole and amide groups are sensitive to moisture and light. Store at -20°C under inert gas (argon/nitrogen) in amber vials .

- Decomposition risks : Hydrolysis of the thioether linkage may occur in acidic/basic conditions; confirm stability via HPLC before long-term use .

Q. What solvent systems are suitable for solubility assays in biological testing?

- Solubility profile : Moderate solubility in DMSO (10–20 mM) and dimethylformamide (DMF). Use sonication or gentle heating (40–50°C) for dissolution. Avoid aqueous buffers without co-solvents (e.g., <1% Tween-80) due to hydrophobicity .

Advanced Research Questions

Q. How can reaction intermediates be optimized to address low yields in large-scale synthesis?

- Troubleshooting :

- Side reactions : Replace potassium carbonate with triethylamine in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. What biological targets are hypothesized for this compound, and how can binding affinity be validated?

- Target prediction : The 4-methoxyphenyl and thiadiazole motifs suggest potential COX-1/2 or kinase inhibition. Perform molecular docking with AutoDock Vina using Protein Data Bank (PDB) structures (e.g., COX-2: 5KIR) .

- Experimental validation :

- Enzyme assays : Measure IC values against recombinant COX-1/2 using a fluorometric inhibitor screening kit .

- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assay .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Contradiction analysis :

- Impurity identification : Compare experimental -NMR with simulated spectra (e.g., ACD/Labs) to detect byproducts like oxidized thiols .

- Advanced techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Q. What computational methods are recommended for studying the compound’s pharmacokinetics?

- In silico ADMET :

- Permeability : Predict blood-brain barrier penetration via SwissADME using topological polar surface area (TPSA > 80 Ų indicates low penetration) .

- Metabolism : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

| Step | Reagent/Condition | Purpose | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | KCO, acetone, reflux | Thioether formation | 65–75 | |

| 2 | Ethanol recrystallization | Purification | 85–90 |

Table 2 : Analytical Data for Structural Validation

| Technique | Expected Outcome | Deviation Threshold |

|---|---|---|

| -NMR | δ 8.2 ppm (thiadiazole H) | ±0.1 ppm |

| ESI-MS | [M+H] = 423.4 | ±0.5 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.